Cas no 2228459-26-3 (2-chloro-1-(2-ethynylphenyl)ethan-1-ol)

2-chloro-1-(2-ethynylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-(2-ethynylphenyl)ethan-1-ol
- 2228459-26-3
- EN300-1983362
-
- インチ: 1S/C10H9ClO/c1-2-8-5-3-4-6-9(8)10(12)7-11/h1,3-6,10,12H,7H2
- InChIKey: FGCRSDKYGGSVOH-UHFFFAOYSA-N
- ほほえんだ: ClCC(C1C=CC=CC=1C#C)O
計算された属性
- せいみつぶんしりょう: 180.0341926g/mol
- どういたいしつりょう: 180.0341926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-chloro-1-(2-ethynylphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1983362-0.25g |
2-chloro-1-(2-ethynylphenyl)ethan-1-ol |
2228459-26-3 | 0.25g |
$1156.0 | 2023-09-16 | ||
Enamine | EN300-1983362-5.0g |
2-chloro-1-(2-ethynylphenyl)ethan-1-ol |
2228459-26-3 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-1983362-0.1g |
2-chloro-1-(2-ethynylphenyl)ethan-1-ol |
2228459-26-3 | 0.1g |
$1106.0 | 2023-09-16 | ||
Enamine | EN300-1983362-1.0g |
2-chloro-1-(2-ethynylphenyl)ethan-1-ol |
2228459-26-3 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1983362-2.5g |
2-chloro-1-(2-ethynylphenyl)ethan-1-ol |
2228459-26-3 | 2.5g |
$2464.0 | 2023-09-16 | ||
Enamine | EN300-1983362-10g |
2-chloro-1-(2-ethynylphenyl)ethan-1-ol |
2228459-26-3 | 10g |
$5405.0 | 2023-09-16 | ||
Enamine | EN300-1983362-10.0g |
2-chloro-1-(2-ethynylphenyl)ethan-1-ol |
2228459-26-3 | 10g |
$5405.0 | 2023-05-26 | ||
Enamine | EN300-1983362-0.05g |
2-chloro-1-(2-ethynylphenyl)ethan-1-ol |
2228459-26-3 | 0.05g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1983362-0.5g |
2-chloro-1-(2-ethynylphenyl)ethan-1-ol |
2228459-26-3 | 0.5g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1983362-1g |
2-chloro-1-(2-ethynylphenyl)ethan-1-ol |
2228459-26-3 | 1g |
$1256.0 | 2023-09-16 |
2-chloro-1-(2-ethynylphenyl)ethan-1-ol 関連文献
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
2-chloro-1-(2-ethynylphenyl)ethan-1-olに関する追加情報
Introduction to 2-Chloro-1-(2-Ethynylphenyl)Ethan-1-Ol (CAS No. 2228459-26-3)
2-Chloro-1-(2-Ethynylphenyl)Ethan-1-Ol, also known by its CAS registry number CAS No. 2228459-26-3, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound belongs to the class of aromatic chlorinated alcohols, characterized by its unique structure featuring a chlorine atom attached to a benzene ring and an ethynyl group at the para position. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The synthesis of 2-Chloro-1-(2-Ethynylphenyl)Ethan-1-Ol typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate cross-coupling reactions that are pivotal in constructing the ethynyl group.
In terms of chemical properties, this compound exhibits a melting point of approximately 78°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it amenable to various reaction conditions. The compound's stability under ambient conditions is notable, though it may degrade under harsh oxidative or acidic conditions.
Recent studies have highlighted the potential of 2-Chloro-1-(2-Ethynylphenyl)Ethan-1-Ol as a building block in drug discovery. Its ability to participate in nucleophilic substitution reactions has been exploited to develop novel anti-inflammatory agents. For example, researchers at the University of California have reported promising results in synthesizing derivatives that exhibit potent COX-2 inhibitory activity, suggesting potential applications in treating chronic inflammatory diseases.
Beyond pharmacology, this compound has found applications in materials science, particularly in the development of advanced polymers and optoelectronic materials. The ethynyl group's reactivity allows for controlled polymerization under specific conditions, leading to materials with tailored mechanical and electronic properties. Collaborative efforts between chemists at MIT and industry partners have resulted in prototype polymers with enhanced thermal stability and conductivity.
The environmental impact of CAS No. 2228459-26-3 has also been a topic of recent research. Studies conducted by environmental scientists at Stanford University indicate that while the compound is not inherently toxic at low concentrations, its degradation products may pose risks to aquatic ecosystems under certain conditions. This has prompted calls for stricter regulations on its disposal and the development of more sustainable synthesis pathways.
In conclusion, 1-(Ethynylphenyl)Ethan-Ol stands as a testament to the ongoing innovation in organic chemistry. Its diverse applications across multiple disciplines underscore its importance as both a research tool and an industrial material. As research continues to uncover new facets of its chemistry and utility, this compound is poised to play an even greater role in advancing scientific knowledge and technological progress.
2228459-26-3 (2-chloro-1-(2-ethynylphenyl)ethan-1-ol) 関連製品
- 1935103-86-8(1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde)
- 1354001-59-4(N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide)
- 106738-54-9(3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride)
- 125112-73-4((3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester)
- 18176-71-1(2-cyano-3-(4-cyanophenyl)propanoic acid)
- 2034614-33-8(5-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]-3-isoxazolecarboxamide)
- 2172514-52-0(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-N-methylbutanamidooxy}acetic acid)
- 1492280-72-4(1-[(1,4-diazepan-1-yl)methyl]cyclopentan-1-ol)
- 1805644-47-6(5-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid)
- 2034352-14-0(1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide)




